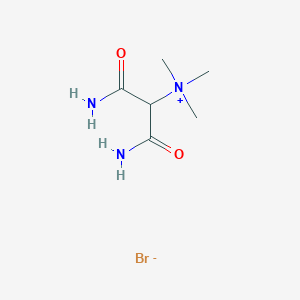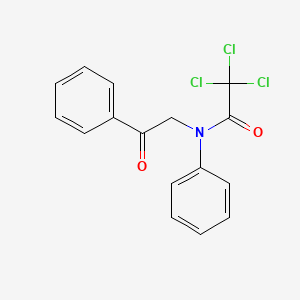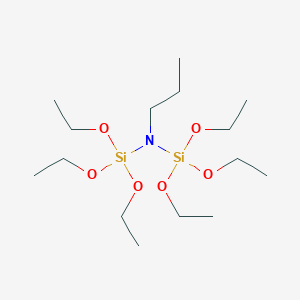
Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-: is an organosilicon compound characterized by the presence of both silane and amine functional groups. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- typically involves the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- undergoes a variety of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and solvent conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes and water.
Substitution: New organosilicon compounds with different functional groups.
科学的研究の応用
Chemistry: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials. Its ability to form stable siloxane bonds makes it valuable in the development of coatings, adhesives, and sealants.
Biology and Medicine: In biological research, this compound is utilized in the functionalization of surfaces for biosensors and diagnostic devices. Its biocompatibility and ability to form stable bonds with biomolecules make it suitable for various biomedical applications.
Industry: Industrially, Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is employed in the production of specialty chemicals, including water-repellent coatings and surface modifiers. Its versatility and reactivity make it a key component in the formulation of high-performance materials.
作用機序
The mechanism of action of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethoxy groups are hydrolyzed to form silanols, which then condense to form siloxane linkages. This process is facilitated by the presence of catalysts and controlled reaction conditions. The molecular targets and pathways involved include the interaction of silanols with various substrates, leading to the formation of stable siloxane networks.
類似化合物との比較
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, 1,1,1-triethoxy-N-(trimethylsilyl)-
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
Comparison: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. The presence of both silane and amine functionalities enhances its reactivity and versatility, making it suitable for diverse applications in materials science and industrial chemistry.
特性
CAS番号 |
63365-93-5 |
|---|---|
分子式 |
C15H37NO6Si2 |
分子量 |
383.63 g/mol |
IUPAC名 |
N,N-bis(triethoxysilyl)propan-1-amine |
InChI |
InChI=1S/C15H37NO6Si2/c1-8-15-16(23(17-9-2,18-10-3)19-11-4)24(20-12-5,21-13-6)22-14-7/h8-15H2,1-7H3 |
InChIキー |
FHICIQPWGMGPQQ-UHFFFAOYSA-N |
正規SMILES |
CCCN([Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


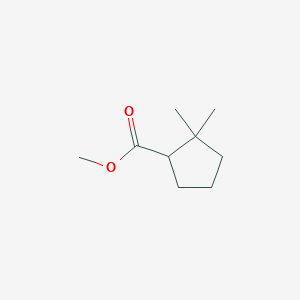
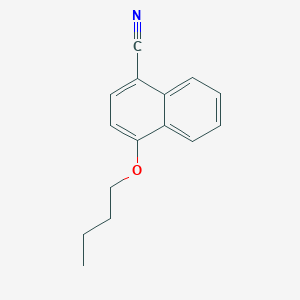
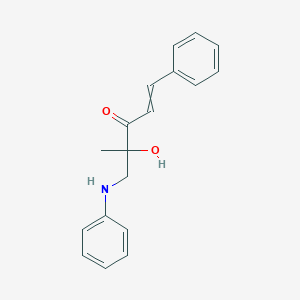
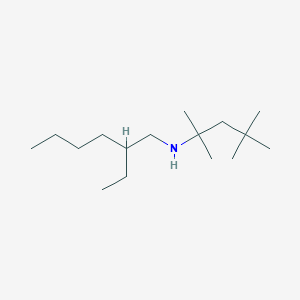

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)

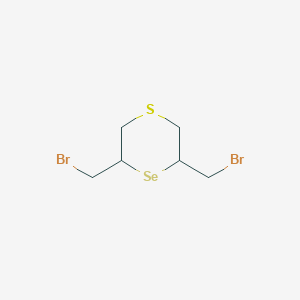
![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

